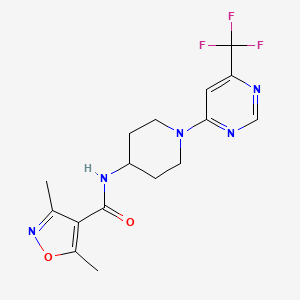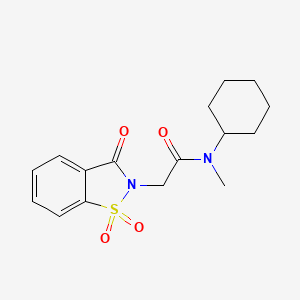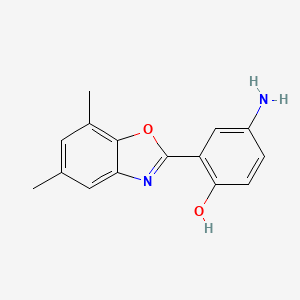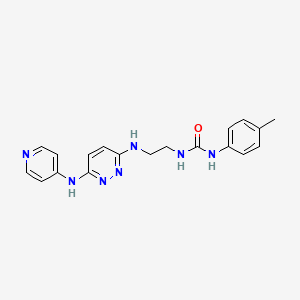
4-bromo-5-chloro-1,3-dimethyl-1H-pyrazole
説明
4-Bromo-5-chloro-1,3-dimethyl-1H-pyrazole is a unique chemical compound. It has a linear formula of C5H6BrClN2 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, involves various methods. One such method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles . Another method involves the reaction of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string BrC(C©=N1)=C(Cl)N1C and the InChI string 1S/C5H6BrClN2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 .科学的研究の応用
Catalysis and Synthesis
The utilization of pyrazole derivatives, including compounds structurally related to 4-bromo-5-chloro-1,3-dimethyl-1H-pyrazole, in catalysis and organic synthesis is significant. Tao Yan, Lujun Chen, and colleagues demonstrated how a temporary protection by a chloro group facilitates the synthesis of 4-arylated pyrazoles through palladium-catalyzed direct arylation with complete regioselectivity and high yields. This process allows for the efficient synthesis of previously inaccessible 4,5-diarylated pyrazole derivatives, highlighting the role of pyrazole derivatives in facilitating complex organic reactions and synthesizing novel compounds (Tao Yan et al., 2012).
Photoluminescence
Y. Morishima, D. Young, and K. Fujisawa explored the photoluminescence properties of silver(I) trinuclear halopyrazolato complexes involving halogen-substituted pyrazoles. These complexes exhibit solid-state photoluminescence upon UV irradiation at low temperatures, with emissions varying based on the halogen substituents. The study illustrates the potential of halogen-substituted pyrazoles, similar to this compound, in the development of materials with unique optical properties (Y. Morishima et al., 2014).
Nanoparticle Formation
K. Sharma, Hemant Joshi, and colleagues demonstrated the synthesis of palladium(II) complexes from 4-bromo-1-(2-chloroethyl)-1H-pyrazole, leading to the formation of palladium selenide and sulfide nanoparticles. These nanoparticles, synthesized through a single-source precursor method, exhibit potential for catalyzing Suzuki-Miyaura coupling reactions, indicating the applicability of pyrazole derivatives in nanoparticle synthesis and catalysis (K. Sharma et al., 2013).
Material Science and Coordination Chemistry
The formation of complexes with metals such as tin(IV) and silver(I) using pyrazole derivatives, including those structurally akin to this compound, demonstrates the significant role of these compounds in material science and coordination chemistry. Studies by Pedro Álvarez-Boo et al. and D. Reger et al. have shown that these complexes can lead to materials with distinct crystal structures and properties, contributing to the development of new materials with potential applications ranging from catalysis to electronics (Pedro Álvarez-Boo et al., 2003); (D. Reger et al., 2003).
作用機序
Mode of Action
It’s worth noting that pyrazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
It has been reported that 4-bromopyrazole, a related compound, can inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .
特性
IUPAC Name |
4-bromo-5-chloro-1,3-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIJYRSHMYOVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29939-06-8 | |
| Record name | 4-bromo-5-chloro-1,3-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide](/img/structure/B2971995.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidin-5-one](/img/structure/B2971998.png)

![2-(2-Chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2972002.png)

![6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2972007.png)


![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2972010.png)
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2972011.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2972013.png)

![N-[2-[2-(6-Fluoropyridine-2-carbonyl)hydrazinyl]-2-oxoethyl]-N-phenylacetamide](/img/structure/B2972016.png)